1-benzyl-N,N-dimethylpiperazine-2-carboxamide
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Overview
Description
1-benzyl-N,N-dimethylpiperazine-2-carboxamide is a synthetic compound belonging to the piperazine family Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N,N-dimethylpiperazine-2-carboxamide typically involves the reaction of piperazine derivatives with benzyl chloride under controlled conditions. One common method involves the use of piperazine hexahydrate and piperazine dihydrochloride monohydrate in absolute ethanol, followed by the addition of benzyl chloride . The reaction is carried out at elevated temperatures, and the product is purified through crystallization and filtration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N,N-dimethylpiperazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of benzyl-substituted piperazine derivatives.
Scientific Research Applications
1-benzyl-N,N-dimethylpiperazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-N,N-dimethylpiperazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-benzyl-N,N-dimethylpiperazine-2-carboxamide can be compared with other similar compounds, such as:
1-benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(3-chlorophenyl)piperazine: Used in the synthesis of antidepressant drugs.
1-(3-trifluoromethyl-phenyl)piperazine: Often found in combination with other piperazine derivatives in illicit drugs.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which may offer distinct advantages in certain applications compared to other piperazine derivatives.
Properties
Molecular Formula |
C14H21N3O |
---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-benzyl-N,N-dimethylpiperazine-2-carboxamide |
InChI |
InChI=1S/C14H21N3O/c1-16(2)14(18)13-10-15-8-9-17(13)11-12-6-4-3-5-7-12/h3-7,13,15H,8-11H2,1-2H3 |
InChI Key |
VCGWIZPBKSVRIF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CNCCN1CC2=CC=CC=C2 |
Origin of Product |
United States |
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